molecular formula C21H20N2O2 B12504631 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12504631
M. Wt: 332.4 g/mol
InChI Key: ABUFHURHLVHRQG-UHFFFAOYSA-N
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Description

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a unique structure that includes both oxazole and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diphenyl-4,5-dihydro-1,3-oxazol-5-one with 4-phenyl-N-tosyl-1-azabuta-1,3-diene can yield the desired compound through a series of cycloaddition and nucleophilic addition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Shares the oxazole core but lacks the cyclopropyl group.

    4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl cyclopropane: Similar structure but different substitution pattern.

Uniqueness

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole is unique due to its combination of oxazole and cyclopropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

ABUFHURHLVHRQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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